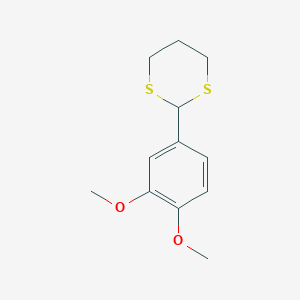

2-(3,4-Dimethoxyphenyl)-1,3-dithiane

Description

Properties

CAS No. |

50766-67-1 |

|---|---|

Molecular Formula |

C12H16O2S2 |

Molecular Weight |

256.4 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,3-dithiane |

InChI |

InChI=1S/C12H16O2S2/c1-13-10-5-4-9(8-11(10)14-2)12-15-6-3-7-16-12/h4-5,8,12H,3,6-7H2,1-2H3 |

InChI Key |

BYSFFOIEDQTZBD-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2SCCCS2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2SCCCS2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-(3,4-Dimethoxyphenyl)-1,3-dithiane with structurally related 1,3-dithiane derivatives:

Key Observations :

- Aryl vs. Alkyl Substituents: Aryl-substituted derivatives (e.g., dimethoxyphenyl, dichlorophenyl) exhibit crystalline states and defined melting points, whereas alkyl-substituted analogs (e.g., nonyl) are oils .

- Electron-Donating vs. Withdrawing Groups : The dimethoxy group (electron-donating) increases solubility in polar solvents compared to electron-withdrawing substituents like Cl or F, which may enhance stability toward electrophilic reactions .

- Ring Size : 1,3-Dithiolane (5-membered ring, compound 14) has a lower molecular weight and altered reactivity compared to 1,3-dithiane (6-membered ring) .

Reactivity and Functionalization

- Deprotection Sensitivity: The 1,3-dithiane moiety acts as a protecting group for carbonyl compounds. Deprotection methods (e.g., silver salt-iodine systems) vary in efficiency based on substituents. For example, nonyl-substituted dithianes (13, 14) may require milder conditions than aryl-substituted analogs due to steric effects .

Preparation Methods

General Synthetic Approach

The primary synthetic route to 2-(3,4-Dimethoxyphenyl)-1,3-dithiane involves the condensation of 3,4-dimethoxybenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. This reaction proceeds via nucleophilic attack of the thiol groups on the aldehyde carbonyl, followed by cyclization to form the dithiane ring.

- Reagents:

- 3,4-Dimethoxybenzaldehyde

- 1,3-Propanedithiol

- Acid catalyst (commonly BF3·Et2O or other Lewis acids)

- Solvent: Typically dichloromethane or other inert organic solvents

- Conditions: Mild temperature (room temperature to slightly elevated), inert atmosphere to avoid oxidation

The reaction mechanism follows a nucleophilic addition-elimination pathway, where the aldehyde is converted into the dithiane protecting group.

Detailed Experimental Procedure (Based on Literature Methods)

From the Asian Journal of Chemistry study on 1,3-dithianes synthesis and characterization:

- Step 1: Dry solvents (e.g., dichloromethane) are used to avoid moisture interference.

- Step 2: 3,4-Dimethoxybenzaldehyde is dissolved in the solvent.

- Step 3: 1,3-Propanedithiol is added in stoichiometric or slight excess amounts.

- Step 4: A catalytic amount of Lewis acid, such as BF3·Et2O, is added dropwise under stirring.

- Step 5: The reaction mixture is stirred at room temperature for several hours (typically 3–24 hours).

- Step 6: The progress is monitored by thin-layer chromatography (TLC).

- Step 7: Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane.

- Step 8: The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure.

- Step 9: The crude product is purified by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

Physical and Spectroscopic Data

The synthesized this compound typically appears as a white solid with a melting point range consistent with similar 1,3-dithiane derivatives.

NMR and Mass Spectrometry Data:

| Parameter | Value/Description |

|---|---|

| ^1H NMR (CDCl3) | Signals corresponding to -CH2- groups of dithiane ring (multiplets), aromatic protons (singlets/doublets), and methoxy groups (singlets at ~3.8 ppm) |

| ESI-MS | Molecular ion peak consistent with M+H+ of this compound (approx. m/z 257) |

| Melting point | Typically in the range of 70–80 °C, depending on purity |

Alternative Preparation Methods and Variations

- Catalyst Variations: Besides BF3·Et2O, other Lewis acids such as ZnCl2 or protic acids like p-toluenesulfonic acid can be used to catalyze the dithiane formation, though BF3·Et2O is preferred for mildness and efficiency.

- Solvent Effects: Non-polar solvents like dichloromethane or chloroform are favored to maintain solubility of reactants and to control reaction rates.

- Temperature Control: Mild temperatures prevent side reactions such as polymerization or oxidation of thiols.

Summary Table of Preparation Conditions

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Aldehyde | 3,4-Dimethoxybenzaldehyde | Starting material |

| Dithiol | 1,3-Propanedithiol | Stoichiometric or slight excess |

| Catalyst | BF3·Et2O (Lewis acid) | 0.1–0.2 equivalents |

| Solvent | Dichloromethane or chloroform | Dry solvents preferred |

| Temperature | Room temperature (20–25 °C) | Mild conditions |

| Reaction time | 3–24 hours | Monitored by TLC |

| Work-up | Aqueous quench, extraction with DCM | Followed by drying and solvent removal |

| Purification | Silica gel column chromatography | Petroleum ether/ethyl acetate eluent |

| Product appearance | White solid | Melting point 70–80 °C |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3,4-Dimethoxyphenyl)-1,3-dithiane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of 3,4-dimethoxyphenyl ketones with 1,3-dithiol derivatives under acidic catalysis. Key factors include solvent choice (e.g., dichloromethane or ethanol), temperature control (40–80°C), and stoichiometric ratios of reactants. For example, microwave-assisted synthesis has been shown to reduce reaction times by 30–50% while maintaining yields >75% . Optimization studies recommend using anhydrous conditions to minimize side reactions like hydrolysis of the dithiane ring.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the dithiane ring structure and substituent positions. Key signals include the methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.7–7.2 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex spectra .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond angles. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 21.977 Å, b = 12.229 Å, and c = 10.222 Å have been reported for structurally analogous compounds .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential dust formation or volatile byproducts.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. SDS data for related dithiane derivatives highlight low acute toxicity but advise caution due to limited long-term exposure studies .

Advanced Research Questions

Q. How can researchers address challenges in designing experiments to study the reactivity of the dithiane ring under oxidative conditions?

- Methodological Answer : Oxidative cleavage of the dithiane ring requires careful selection of oxidizing agents (e.g., m-CPBA or hydrogen peroxide) and monitoring via TLC/GC-MS. Challenges include competing side reactions (e.g., sulfoxide formation). A stepwise approach involves:

Kinetic Studies : Track reaction progress under varying pH and temperature.

Isolation of Intermediates : Use flash chromatography to isolate sulfoxide derivatives for structural validation .

Q. How can contradictory reports on the biological activity of this compound derivatives be reconciled?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from:

- Structural Analogues : Subtle differences in substituents (e.g., methoxy vs. ethoxy groups) alter binding affinity.

- Assay Conditions : Variations in cell lines (e.g., HEK-293 vs. HeLa) or solvent systems (DMSO vs. ethanol) affect results.

- Resolution Strategy : Perform dose-response studies across multiple models and validate targets via molecular docking .

Q. What computational modeling approaches are suitable for predicting the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G** to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electron density maps.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and stability.

- Docking Studies : Employ AutoDock Vina to explore binding modes with biological targets like kinase enzymes .

Q. What novel applications of this compound are emerging in drug discovery?

- Methodological Answer : Recent studies highlight its role as:

- Photoinitiators : Derivatives act as radical generators in polymer chemistry under UV light.

- Anticancer Agents : Pro-drug derivatives release cytotoxic thiols upon redox activation in hypoxic tumor environments.

- Neuroprotective Agents : Methoxy groups enhance blood-brain barrier penetration, targeting neurodegenerative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.